molecular formula C8H16N2O2 B12553395 Methyl (1-methylpiperidin-3-yl)carbamate CAS No. 183483-10-5

Methyl (1-methylpiperidin-3-yl)carbamate

Cat. No.: B12553395
CAS No.: 183483-10-5
M. Wt: 172.22 g/mol
InChI Key: HYQYNBCUHXUWGO-UHFFFAOYSA-N
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Description

Methyl (1-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is part of the carbamate family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-methylpiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 1-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions but are optimized for higher efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl (1-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-methylpiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine ring and carbamate group make it a versatile compound in various applications, from organic synthesis to drug design .

Properties

CAS No.

183483-10-5

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl N-(1-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C8H16N2O2/c1-10-5-3-4-7(6-10)9-8(11)12-2/h7H,3-6H2,1-2H3,(H,9,11)

InChI Key

HYQYNBCUHXUWGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NC(=O)OC

Origin of Product

United States

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